Formosadimer C

Description

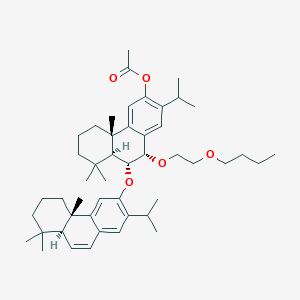

Formosadimer C is a dimeric sesquiterpenoid isolated from the bark of Calocedrus macrolepis var. formosana (Taiwan cedar) . Its molecular formula is C₄₁H₅₈O₃, with a melting point of +45.9° (c = 0.4, MeOH). Structurally, it belongs to a family of dimeric compounds formed via [4+2] cycloaddition reactions, which confer unique stereochemical and bioactive properties . While its pharmacological applications are under investigation, its structural complexity and natural abundance make it a subject of interest in organic chemistry and drug discovery.

Properties

Molecular Formula |

C48H70O5 |

|---|---|

Molecular Weight |

727.1 g/mol |

IUPAC Name |

[(4bS,8aS,9R,10S)-9-[[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-yl]oxy]-10-(2-butoxyethoxy)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |

InChI |

InChI=1S/C48H70O5/c1-13-14-23-50-24-25-51-42-36-27-35(31(4)5)39(52-32(6)49)29-38(36)48(12)22-16-20-46(9,10)44(48)43(42)53-40-28-37-33(26-34(40)30(2)3)17-18-41-45(7,8)19-15-21-47(37,41)11/h17-18,26-31,41-44H,13-16,19-25H2,1-12H3/t41-,42-,43-,44-,47+,48+/m0/s1 |

InChI Key |

RAHJZMSYESKORP-QAIXCKTQSA-N |

Isomeric SMILES |

CCCCOCCO[C@@H]1[C@@H]([C@@H]2[C@](CCCC2(C)C)(C3=CC(=C(C=C13)C(C)C)OC(=O)C)C)OC4=C(C=C5C=C[C@@H]6[C@@](C5=C4)(CCCC6(C)C)C)C(C)C |

Canonical SMILES |

CCCCOCCOC1C(C2C(CCCC2(C3=CC(=C(C=C13)C(C)C)OC(=O)C)C)(C)C)OC4=C(C=C5C=CC6C(CCCC6(C5=C4)C)(C)C)C(C)C |

Synonyms |

formosadimer C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Source | Melting Point/Optical Rotation | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₄₁H₅₈O₃ | 614.89 g/mol | Calocedrus macrolepis | +45.9° (c = 0.4, MeOH) | Dimeric sesquiterpenoid, [4+2] adduct |

| Formosadimer A | C₄₁H₅₈O₃ | 614.89 g/mol | Calocedrus macrolepis | Not reported | Same skeleton, differing stereochemistry? |

| Formosadimer B | C₄₆H₆₈O₄ | 708.99 g/mol | Calocedrus macrolepis | Not reported | Oxidized derivative with additional O |

| Formononetin-7-O-β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside | C₂₇H₃₀O₁₃ | 562.52 g/mol | Calocedrus macrolepis | +78.2° (c = 0.25, MeOH:H₂O) | Flavonoid glycoside, monomeric |

Key Observations:

Formosadimer A vs. C : Both share the same molecular formula (C₄₁H₅₈O₃ ) but differ in melting points, suggesting possible stereoisomerism or conformational polymorphism. Analytical techniques like NMR or X-ray crystallography are required to resolve structural discrepancies .

Formosadimer B : Contains additional oxygen atoms (C₄₆H₆₈O₄ ), likely due to hydroxylation or ketone formation. This modification may enhance polarity and solubility compared to this compound .

Formononetin glycoside: A monomeric flavonoid derivative, contrasting with this compound’s dimeric terpenoid structure. Its higher melting point (+78.2°) reflects greater crystallinity, typical of glycosides .

Functional and Pharmacological Comparisons

Table 2: Bioactive Potential of Analogous Compounds

Key Findings:

Dimeric vs. Monomeric Activity: Dimeric sesquiterpenoids (e.g., this compound) often exhibit enhanced bioactivity due to increased molecular rigidity and target binding avidity compared to monomers like Formononetin glycosides .

Stereochemical Impact : Formosadimer A and C’s stereochemical differences could lead to divergent interactions with biological targets, akin to how clindamycin isomers exhibit varying antimicrobial efficacy .

Analytical Challenges and Differentiation

Structural Elucidation :

- This compound and A require advanced spectroscopic methods (e.g., 2D-NMR, LC-MS) to distinguish stereoisomerism, as their identical molecular formulas complicate traditional analysis .

- Formosadimer B’s oxidized structure can be identified via mass spectrometry (Δm/z = +94.1) and IR spectroscopy (additional carbonyl peaks) .

Purity and Synthesis: Natural extraction yields of this compound are low, necessitating synthetic routes. However, its dimeric structure poses challenges in regioselective cycloadditions, unlike simpler flavonoid glycosides .

Q & A

(Basic) How can researchers design an effective experimental protocol for studying the bioactivity of Formosadimer C?

Answer: Begin by defining clear objectives using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is actionable and impactful . Operationalize variables (e.g., concentration ranges, biological endpoints) and select controls to isolate this compound's effects. Use pilot studies to refine protocols, ensuring alignment with ACS guidelines for data presentation (e.g., structured tables and figures) .

(Advanced) What strategies resolve contradictions in experimental data related to this compound’s mechanism of action?

Answer: Apply iterative analysis by cross-validating results with complementary techniques (e.g., NMR, mass spectrometry, in vitro assays) to identify methodological biases . Triangulate findings with literature reviews to contextualize discrepancies. For example, inconsistent cytotoxicity results could arise from variations in cell line sensitivity or solvent interactions, necessitating detailed metadata annotation .

(Basic) What safety considerations are critical when handling this compound in laboratory settings?

Answer: Prioritize Safety Data Sheet (SDS) compliance, including hazard identification (e.g., toxicity, flammability) and first-aid protocols . Implement engineering controls (fume hoods) and personal protective equipment (PPE). Document safety training and adhere to institutional review protocols, as outlined in general chemistry laboratory safety frameworks .

(Advanced) How should researchers structure the methodology section for publishing this compound findings in ACS journals?

Answer: Follow ACS template guidelines:

- Use "TC_Table_Body" for data-rich tables, avoiding redundancy with text .

- Embed equations with "Normal" styling and ensure figures are single-column width unless designated as schemes .

- Disclose synthesis protocols, spectral data, and statistical methods (e.g., ANOVA parameters) to enable replication .

(Basic) What steps ensure the validity of data collected in this compound studies?

Answer:

- Pilot testing : Refine survey instruments (e.g., cytotoxicity assays) with small samples to detect design flaws .

- Variable clarity : Explicitly define independent/dependent variables (e.g., dose-response relationships) to minimize ambiguity .

- Replication : Perform triplicate experiments and include positive/negative controls to validate reproducibility .

(Advanced) How can computational methods enhance the analysis of this compound’s structure-activity relationships (SAR)?

Answer: Integrate molecular docking simulations (e.g., AutoDock Vina) with experimental SAR data to predict binding affinities. Validate computational models using iterative cycles of hypothesis generation and experimental testing . Present results in heatmaps or 3D interaction diagrams, adhering to ACS figure guidelines for clarity .

(Basic) How should researchers formulate a focused literature review question on this compound’s therapeutic potential?

Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope. Example: "Does this compound (Intervention) exhibit higher antitumor efficacy (Outcome) against breast cancer cells (Population) compared to paclitaxel (Comparison)?" . Avoid overly broad queries by limiting dates (e.g., 2015–2025) and databases (e.g., PubMed, SciFinder) .

(Advanced) What ethical and compliance standards apply to sharing this compound research data?

Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Secure institutional approval for human/animal studies and cite Cambridge English guidelines for reproducing third-party data . For collaborative projects, draft formal agreements specifying data usage rights and pre-publication review clauses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.